Home > Products > Screening Compounds P10252 > Brl 39123A; brl 39123D
Brl 39123A; brl 39123D -

Brl 39123A; brl 39123D

Catalog Number: EVT-14919927
CAS Number:
Molecular Formula: C10H14N5NaO3
Molecular Weight: 275.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brl 39123A and Brl 39123D are chemical compounds that belong to a class of pharmaceuticals typically studied for their potential therapeutic applications. They are often investigated in the context of neuropharmacology and may exhibit properties relevant to the treatment of neurological disorders or other medical conditions. The specific classification of these compounds can vary based on their chemical structure and mechanism of action.

Source and Classification

These compounds are typically synthesized in laboratory settings and may originate from pharmaceutical research aimed at developing new therapeutic agents. The classification of Brl 39123A and Brl 39123D would generally fall under small molecules or synthetic drugs, depending on their structure and biological activity.

Synthesis Analysis

Methods

The synthesis of Brl 39123A and Brl 39123D involves multi-step organic synthesis techniques. Common methods may include:

  • Reactions involving coupling agents: These are used to link different molecular fragments.
  • Functional group transformations: These processes modify specific parts of the molecules to enhance their pharmacological properties.

Technical Details

  • Starting materials: These could include simple organic molecules that serve as precursors.
  • Catalysts: Often used to facilitate reactions with higher efficiency.
  • Purification methods: Such as chromatography, to isolate the desired products from by-products.
Molecular Structure Analysis

Structure

The molecular structures of Brl 39123A and Brl 39123D can be analyzed using techniques like nuclear magnetic resonance spectroscopy (NMR) or mass spectrometry (MS). These methods help elucidate the arrangement of atoms within the molecules, including functional groups that contribute to their activity.

Data

While specific structural data for these compounds is not readily available in the search results, typical data points might include:

  • Molecular weight
  • Chemical formula
  • Specific stereochemistry (if applicable)
Chemical Reactions Analysis

Reactions

Brl 39123A and Brl 39123D may undergo various chemical reactions depending on their functional groups. Typical reactions could include:

  • Hydrolysis: Reaction with water leading to breakdown.
  • Oxidation-reduction reactions: Involving transfer of electrons which can modify the compound's properties.

Technical Details

These reactions are often studied in controlled laboratory environments to understand how they behave under different conditions, such as varying pH levels or temperatures.

Mechanism of Action

Process

The mechanism of action for Brl 39123A and Brl 39123D would involve their interaction with specific biological targets, such as receptors or enzymes in the body. This interaction can lead to a cascade of biochemical events that ultimately result in a therapeutic effect.

Data

Research studies typically explore how these compounds influence signaling pathways within cells, potentially affecting neurotransmitter release, receptor activation, or other physiological processes.

Physical and Chemical Properties Analysis

Physical Properties

Common physical properties that may be analyzed include:

  • Solubility: How well the compound dissolves in various solvents.
  • Melting/boiling points: Indicators of thermal stability.

Chemical Properties

Chemical properties might involve reactivity with other chemicals, stability under light or heat, and behavior in different pH environments.

Introduction to BRL 39123: Discovery and Antiviral Significance

Historical Context of Acyclic Nucleoside Analog Development

The discovery of BRL 39123 (penciclovir) emerged during intensive efforts to improve upon early nucleoside analogs like idoxuridine (1959) and acyclovir (ACV, 1970s). While ACV revolutionized herpesvirus therapy with its selective phosphorylation mechanism mediated by viral thymidine kinase (TK), its clinical utility was hampered by low oral bioavailability (15–20%) and poor aqueous solubility (0.2% at 25°C), necessitating frequent high-dose regimens or intravenous administration [1]. This limitation catalyzed research into novel acyclic nucleosides with enhanced pharmacokinetic properties. During the 1980s, the former Beecham Research Laboratories (later GlaxoSmithKline) pursued derivatives of guanine nucleosides resistant to phosphorylase degradation. This program identified 9-(4-hydroxy-3-hydroxymethylbut-1-yl)guanine, designated BRL 39123, which exhibited superior antiviral activity in preclinical models but retained poor oral absorption [1] [3]. The resolution came through prodrug development—specifically, the diacetyl ester famciclovir (BRL 42810)—which demonstrated dramatically improved bioavailability (77% in humans) and established BRL 39123 as a cornerstone antiherpetic agent [3] [8].

Structural Differentiation from Acyclovir and Related Antivirals

BRL 39123 (penciclovir) shares a guanine base with acyclovir but features a distinct hydroxymethyl-substituted acyclic side chain optimized for enhanced phosphorylation kinetics and DNA polymerase binding.

Table 1: Structural and Functional Comparison of BRL 39123 and Acyclovir

FeatureBRL 39123 (Penciclovir)Acyclovir
Chemical Name9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine9-(2-hydroxyethoxymethyl)guanine
Side Chain Structure-CH₂CH(OH)CH₂OHCH₂- (Linear C₄ chain)-CH₂OCH₂CH₂OH (C₃ ether chain)
3'-Equivalent Group-CH₂OHNone
Phosphorylation EfficiencyHigher affinity for viral TKModerate affinity for viral TK
Triphosphate StabilityExtended intracellular half-life (~10 h)Short half-life (~0.7 h)
Chain TerminationFacultative (allows limited elongation)Obligate

The critical divergence lies in the C4 hydroxyalkyl side chain of penciclovir, which includes a 3'-hydroxymethyl group absent in ACV. This moiety mimics the 3'-hydroxyl of natural deoxyguanosine, permitting limited incorporation into viral DNA without immediate chain termination—a key mechanistic distinction [1] [6]. Additionally, the linear hydrocarbon backbone enhances phosphorylation efficiency by viral TK compared to ACV’s ether-containing chain [6]. These structural refinements translated to improved antiviral kinetics and intracellular persistence.

Initial Identification of Antiherpesvirus Selectivity

Early cell culture studies revealed BRL 39123’s potent and selective inhibition of herpesviruses. In MRC-5 human lung fibroblasts infected with herpes simplex virus type 1 (HSV-1), BRL 39123 exhibited an EC₅₀ of 0.16 µM (0.04 µg/mL)—approximately 4-fold lower than ACV (EC₅₀ 0.67 µM or 0.15 µg/mL) [6]. Crucially, uninfected cells showed no phosphorylation of BRL 39123 even at 100 µg/mL, confirming dependence on viral TK for activation and underpinning its therapeutic selectivity [6]. Broad-spectrum activity was documented against HSV-2 (EC₅₀ 0.8 µg/mL), varicella-zoster virus (VZV, EC₅₀ 2.4 µg/mL), and Epstein-Barr virus, though activity against cytomegalovirus remained limited (EC₅₀ >100 µg/mL) [1] [10]. In vivo studies further validated efficacy, with BRL 39123 significantly reducing mortality in murine herpes encephalitis and cutaneous infection models [10].

Properties

Product Name

Brl 39123A; brl 39123D

IUPAC Name

sodium;2-(hydroxymethyl)-4-(2-imino-6-oxo-5H-purin-9-yl)butan-1-olate

Molecular Formula

C10H14N5NaO3

Molecular Weight

275.24 g/mol

InChI

InChI=1S/C10H14N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-7,16H,1-4H2,(H2,11,14,18);/q-1;+1

InChI Key

NCJQFODWDKHGIJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1CCC(CO)C[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.